(1R,2R)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine (CAS: 118628-68-5) is a highly specialized, C2-symmetric chiral secondary diamine utilized primarily as an advanced ligand in asymmetric transition-metal catalysis and as a chiral derivatizing agent for analytical chemistry. As the N,N'-dimethylated derivative of the widely used primary diamine 1,2-diphenylethylenediamine (DPEN), this compound introduces critical steric bulk and secondary amine donor properties that fundamentally alter its coordination geometry and reactivity. In procurement contexts, it is specifically selected over unmethylated baselines when workflows require the formation of rigid, stereodirecting metal-ligand pockets (particularly with Rh, Ru, and Ir) or when analytical protocols demand the clean, catalyst-free conversion of aldehydes into stable aminals for precise nuclear magnetic resonance (NMR) quantification[1].
Attempting to substitute (1R,2R)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine with its more common, unmethylated parent compound (DPEN) or fully methylated analogs routinely results in process failure due to divergent reactivity and coordination mechanics. In analytical applications, primary diamines like DPEN react with aldehydes to form imines (Schiff bases), which can be unstable or yield complex mixtures; the N-methyl groups of this compound prevent double-bond formation, forcing the clean generation of stable, 5-membered imidazolidines (aminals) essential for high-resolution NMR analysis [1]. In catalytic applications, the secondary amine protons are strictly required to participate in metal-ligand cooperative hydride transfer, while the N-methyl groups dictate the staggered gauche conformation of the active complex. Consequently, substituting with primary diamines (lacking the steric constraints) or tertiary diamines (lacking the necessary N-H protons) collapses the enantioselectivity of the target reaction [2].
When used as a chiral auxiliary for determining the enantiomeric composition of aldehydes, N,N'-dimethyl-1,2-diphenylethane-1,2-diamine reacts at room temperature without a catalyst to form stable diastereomeric aminals (imidazolidines). In contrast, the unmethylated DPEN baseline forms imines, which lack the rigid, saturated 5-membered ring structure required for optimal NMR signal resolution. The N-methyl groups strictly prevent over-reaction to the imine stage, ensuring quantitative conversion to the aminal [1].
| Evidence Dimension | Derivatization product stability and structure |
| Target Compound Data | Cleanly forms stable, saturated 5-membered imidazolidines (aminals) |
| Comparator Or Baseline | Unmethylated DPEN forms imines (Schiff bases) |
| Quantified Difference | The N-methyl modification arrests the condensation at the aminal stage, providing distinct, highly resolved diastereomeric NMR signals unavailable with primary diamines |
| Conditions | Catalyst-free room temperature derivatization of aldehydes for NMR ee% determination |
For analytical workflows, buyers must procure the N,N'-dimethyl variant to ensure reliable, quantitative formation of stable aminals for precise NMR resolution.
In the Rh-catalyzed hydride transfer reduction of acetophenone, the substitution pattern on the diamine nitrogen atoms dictates the stereochemical outcome. The secondary diamine N,N'-dimethyl-1,2-diphenylethane-1,2-diamine yields the product in 67% ee. When substituted with the primary diamine DPEN, the enantioselectivity plummets to 17% ee, and the fully methylated tertiary diamine (N,N,N',N'-tetramethyl-DPEN) yields only 6% ee. The secondary amine structure is required to form stereogenic nitrogen centers upon metal coordination [1].
| Evidence Dimension | Enantiomeric excess (ee%) in catalytic reduction |
| Target Compound Data | 67% ee |
| Comparator Or Baseline | Unsubstituted DPEN (17% ee) and N,N,N',N'-tetramethyl-DPEN (6% ee) |
| Quantified Difference | A 50% absolute increase in ee over the primary diamine and a 61% increase over the tertiary diamine |
| Conditions | Rhodium-catalyzed hydride transfer reduction of acetophenone |
Buyers cannot substitute this compound with cheaper primary or fully methylated diamines without suffering a severe loss of enantioselectivity in metal-catalyzed reductions.
In Ru(II)-catalyzed asymmetric hydrogenation utilizing a TolBINAP/diamine dual-ligand system, N-methylation fundamentally alters the matched/mismatched pairing dynamics. For the unmethylated baseline, (S)-TolBINAP matched with (S,S)-DPEN yields the (R)-alcohol in 82% ee. However, for the N,N'-dimethylated compound, the matched pair shifts: (S)-TolBINAP paired with (R,R)-N,N'-dimethyl-DPEN yields the (S)-alcohol in 79% ee, whereas pairing it with the (S,S)-enantiomer drops the ee to just 22% [1].
| Evidence Dimension | Stereochemical matched-pair requirements and resulting ee% |
| Target Compound Data | (R,R)-enantiomer is the matched pair for (S)-TolBINAP (79% ee) |
| Comparator Or Baseline | Unmethylated (S,S)-DPEN is the matched pair for (S)-TolBINAP (82% ee) |
| Quantified Difference | N-methylation reverses the required diamine stereochemistry for optimal pairing; direct substitution without inverting the diamine's stereocenters causes a 57% absolute drop in ee |
| Conditions | Ru(II)-catalyzed asymmetric hydrogenation of acetophenone |
Procurement teams formulating dual-ligand catalysts must purchase the opposite enantiomer of the N,N'-dimethyl variant compared to the unmethylated baseline to maintain high reaction selectivity.
Due to its ability to cleanly form stable imidazolidines (aminals) without catalysts, this compound is specifically procured for analytical laboratories needing to determine the enantiomeric excess of chiral aldehydes via NMR. It is strictly preferred over primary diamines, which form less stable imines[1].
In industrial and academic ATH workflows utilizing Rh or Ir catalysts, this compound is selected because its secondary amine N-H and N-CH3 groups form a highly rigid, stereodirecting C2-symmetric pocket upon coordination. This structural feature provides superior enantioselectivity compared to primary or fully methylated diamine alternatives [2].
For advanced asymmetric hydrogenation processes employing Ru-BINAP systems, this compound is utilized to fine-tune the steric environment of the active complex. Its unique matched-pair dynamics allow chemists to access specific stereochemical outcomes that are inaccessible or poorly selective when using standard unmethylated DPEN [3].
Irritant;Environmental Hazard